
3-Hydroxy-2-(hydroxymethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-(hydroxymethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride under specific conditions. This method is advantageous due to its mild reaction conditions and low production cost .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of green chemistry principles. For example, the use of ionic liquids as solvents and catalysts can simplify the separation process and reduce the environmental impact .
化学反応の分析
Types of Reactions: 3-Hydroxy-2-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products:
Oxidation: Products include 3-hydroxy-2-formylbenzonitrile and 3-hydroxy-2-carboxybenzonitrile.
Reduction: Products include 3-hydroxy-2-(aminomethyl)benzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Hydroxy-2-(hydroxymethyl)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitrile and hydroxyl groups.
Industry: Used in the production of dyes, coatings, and other industrial chemicals.
作用機序
The mechanism of action of 3-Hydroxy-2-(hydroxymethyl)benzonitrile involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and other biochemical pathways.
類似化合物との比較
Benzonitrile: Lacks the hydroxyl and hydroxymethyl groups, making it less reactive in certain chemical reactions.
4-Hydroxybenzonitrile: Similar structure but with the hydroxyl group in a different position, leading to different reactivity and applications.
3-Hydroxybenzonitrile: Lacks the hydroxymethyl group, affecting its solubility and reactivity.
Uniqueness: 3-Hydroxy-2-(hydroxymethyl)benzonitrile is unique due to the presence of both hydroxyl and nitrile groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C8H7NO2 |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
3-hydroxy-2-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C8H7NO2/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3,10-11H,5H2 |
InChIキー |
BOYHUFLBUINSDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)O)CO)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


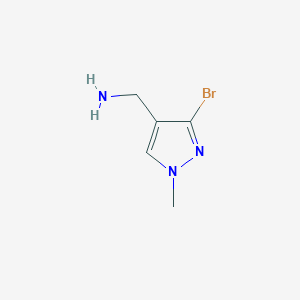
![Ethyl 3-bromo-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B15223676.png)
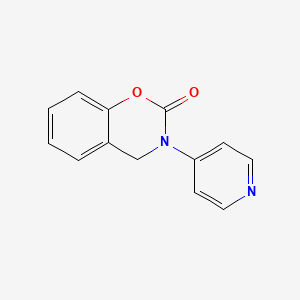
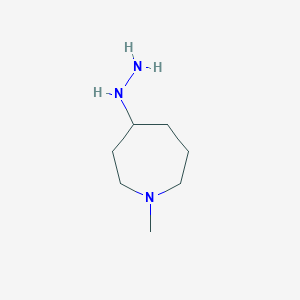
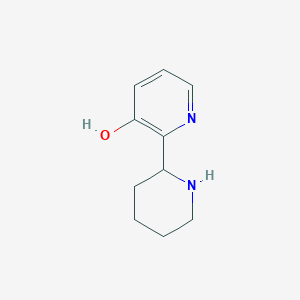
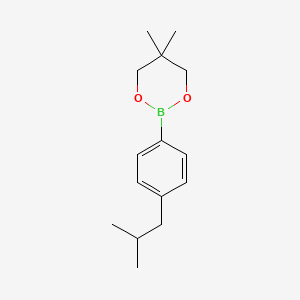

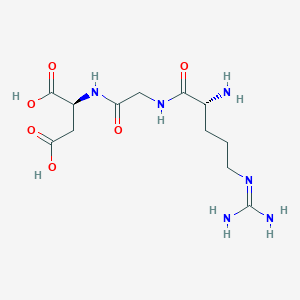
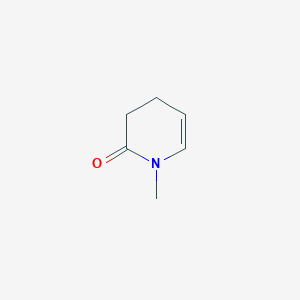
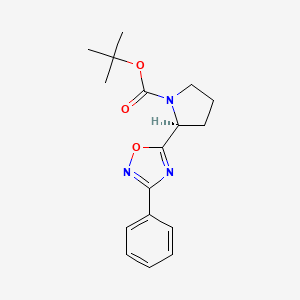
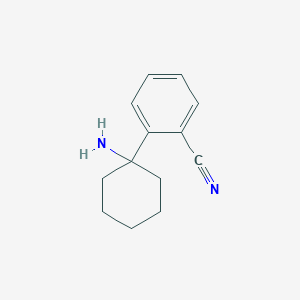
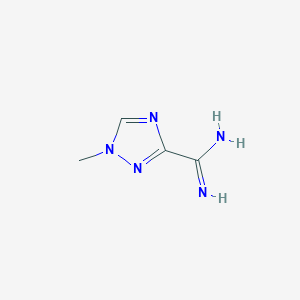
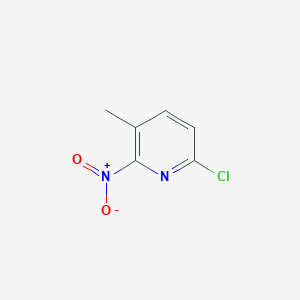
![4,9-Dibromo-4,9-dihydronaphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B15223762.png)
